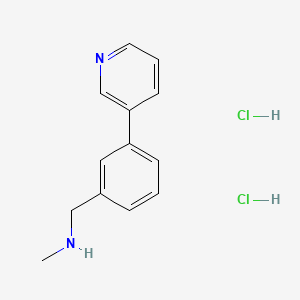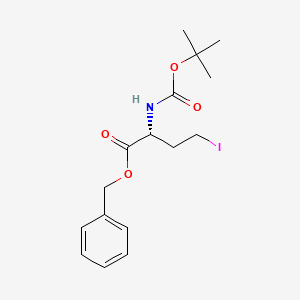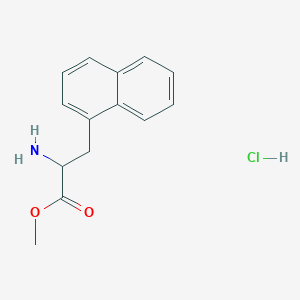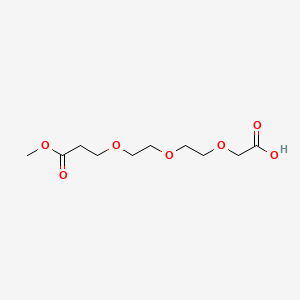
MeOOCCH2CH2O-PEG2-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the polyethylene glycol (PEG) family, which is widely used in various scientific and industrial applications due to its unique properties such as solubility in water and biocompatibility.
Méthodes De Préparation
The synthesis of MeOOCCH2CH2O-PEG2-CH2COOH involves the reaction of methoxycarbonyl ethylene glycol with polyethylene glycol (PEG) under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
MeOOCCH2CH2O-PEG2-CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester and ether groups in the compound can undergo nucleophilic substitution reactions to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
MeOOCCH2CH2O-PEG2-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials that require enhanced solubility and biocompatibility
Mécanisme D'action
The mechanism of action of MeOOCCH2CH2O-PEG2-CH2COOH involves its ability to interact with various molecular targets and pathways. The PEG moiety increases the solubility and stability of the compound, allowing it to effectively deliver drugs or modify biomolecules. The ester and ether groups can undergo hydrolysis or other reactions to release active agents or form new compounds .
Comparaison Avec Des Composés Similaires
MeOOCCH2CH2O-PEG2-CH2COOH can be compared with other similar compounds such as:
Fmoc-NH-PEG2-CH2COOH: This compound contains an Fmoc-protected amine and a terminal carboxylic acid, making it useful in peptide synthesis and drug delivery.
NH2-PEG2-CH2COOH: Similar to this compound but with an amine group instead of an ester, used in bioconjugation and drug delivery.
Boc-NH-PEG2-CH2COOH: Contains a Boc-protected amine and a terminal carboxylic acid, used in the synthesis of peptides and other biomolecules.
These compounds share similar properties such as solubility and biocompatibility but differ in their functional groups, which determine their specific applications and reactivity.
Propriétés
IUPAC Name |
2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O7/c1-14-10(13)2-3-15-4-5-16-6-7-17-8-9(11)12/h2-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEODANBLFVXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid](/img/structure/B8233508.png)
![(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid](/img/structure/B8233516.png)
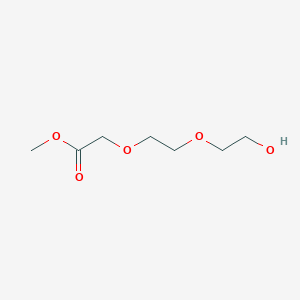
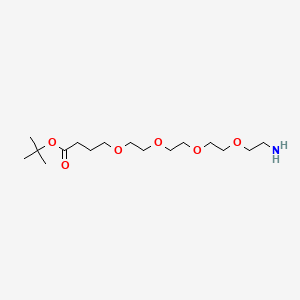
![(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid](/img/structure/B8233534.png)
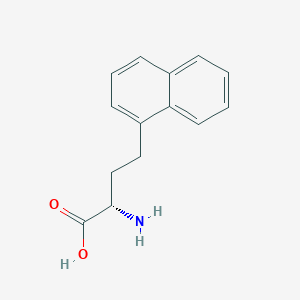
![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)
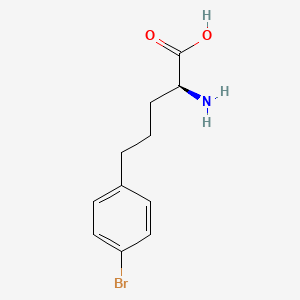

![(2S)-4-(2,6-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233573.png)
